molecular formula C17H18N2O3 B349734 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide CAS No. 1060285-84-8

2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide

Cat. No.: B349734
CAS No.: 1060285-84-8
M. Wt: 298.34g/mol
InChI Key: QZZJXOFLVYVZIP-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its complex molecular structure, which includes a methoxy group, a methylamino group, and a benzamide moiety

Scientific Research Applications

2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The compound 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, also known as Metcamifen , is primarily used as a herbicide safener . It is designed to protect certain crops from damage caused by the herbicide clodinafop-propargyl . The primary target of Metcamifen is the enzyme glycogen phosphorylase .

Mode of Action

Metcamifen works by enhancing the detoxification of clodinafop-propargyl . It achieves this by inhibiting the action of glycogen phosphorylase, an enzyme that initiates glycogenolysis by releasing glucose-1-phosphate from glycogen . By inhibiting this enzyme, Metcamifen prevents the breakdown of glycogen, thereby protecting the plant from the harmful effects of the herbicide.

Biochemical Pathways

The biochemical pathway primarily affected by Metcamifen is the glycogenolysis pathway . Glycogenolysis is the process of breaking down glycogen into glucose-1-phosphate, which can then be converted into glucose-6-phosphate and enter glycolysis or the pentose phosphate pathway for further metabolism. By inhibiting glycogen phosphorylase, Metcamifen disrupts this pathway, leading to a decrease in the amount of glucose-1-phosphate produced from glycogen.

Result of Action

The primary result of Metcamifen’s action is the protection of certain crops from damage caused by the herbicide clodinafop-propargyl . By inhibiting glycogen phosphorylase and disrupting glycogenolysis, Metcamifen reduces the availability of glucose-1-phosphate, thereby limiting the energy supply available for the herbicide’s harmful effects. This results in enhanced plant survival and productivity in the presence of the herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxybenzoic acid with 4-aminobenzoyl chloride to form an intermediate, which is then reacted with methylamine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2,4-Disubstituted thiazoles

Uniqueness

Compared to similar compounds, 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-16(20)11-12-7-9-13(10-8-12)19-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZJXOFLVYVZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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